molecular formula C18H24ClN3O2 B7570911 1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide

1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B7570911
M. Wt: 349.9 g/mol
InChI Key: MSDQNMHXOZYAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-[(2-Chlorophenyl)carbonyl]-1,4’-bipiperidine-4’-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bipiperidine backbone with a chlorophenyl carbonyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-[(2-Chlorophenyl)carbonyl]-1,4’-bipiperidine-4’-carboxamide typically involves the following steps:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from appropriate diamines and dihalides.

    Introduction of the Chlorophenyl Carbonyl Group: This step involves the acylation of the bipiperidine core with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Properties

IUPAC Name

1-(2-chlorobenzoyl)-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c19-15-7-3-2-6-14(15)16(23)21-12-8-18(9-13-21,17(20)24)22-10-4-1-5-11-22/h2-3,6-7H,1,4-5,8-13H2,(H2,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDQNMHXOZYAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC=CC=C3Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.